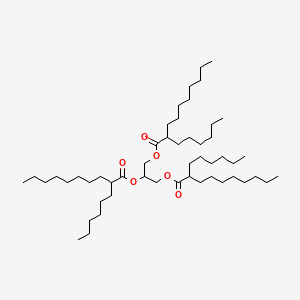

1,2,3-Propanetriyl tris(2-hexyldecanoate)

Description

BenchChem offers high-quality 1,2,3-Propanetriyl tris(2-hexyldecanoate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2,3-Propanetriyl tris(2-hexyldecanoate) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

68238-91-5 |

|---|---|

Molecular Formula |

C51H98O6 |

Molecular Weight |

807.3 g/mol |

IUPAC Name |

2,3-bis(2-hexyldecanoyloxy)propyl 2-hexyldecanoate |

InChI |

InChI=1S/C51H98O6/c1-7-13-19-25-28-34-39-45(37-31-22-16-10-4)49(52)55-43-48(57-51(54)47(41-33-24-18-12-6)42-36-30-27-21-15-9-3)44-56-50(53)46(38-32-23-17-11-5)40-35-29-26-20-14-8-2/h45-48H,7-44H2,1-6H3 |

InChI Key |

BXDHVEPMDVSCOF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(CCCCCC)C(=O)OCC(COC(=O)C(CCCCCC)CCCCCCCC)OC(=O)C(CCCCCC)CCCCCCCC |

Origin of Product |

United States |

Synthetic Methodologies and Process Optimization for 1,2,3 Propanetriyl Tris 2 Hexyldecanoate

Esterification Pathways and Reaction Mechanisms

Esterification, the reaction between a carboxylic acid and an alcohol to form an ester and water, is a fundamental route for the synthesis of 1,2,3-Propanetriyl tris(2-hexyldecanoate). The primary reactants are 2-hexyldecanoic acid and glycerol (B35011).

Direct Esterification Approaches

The mechanism, in the presence of an acid catalyst, involves the protonation of the carbonyl oxygen of 2-hexyldecanoic acid, which increases its electrophilicity. Glycerol, acting as a nucleophile, then attacks the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule lead to the formation of the ester linkage. This process is repeated for all three hydroxyl groups of the glycerol backbone.

Key parameters influencing the direct esterification process include temperature, pressure, the molar ratio of reactants, and the type and concentration of the catalyst. High temperatures can increase the reaction rate but may also lead to undesirable side reactions. A vacuum is often applied to facilitate the removal of water. An excess of the fatty acid can be used to shift the equilibrium towards the product side.

Table 1: Illustrative Reaction Conditions for Direct Esterification of Glycerol with Carboxylic Acids

| Catalyst | Acid to Glycerol Molar Ratio | Temperature (°C) | Reaction Time (h) | Conversion (%) |

| Sulfuric Acid | 3:1 | 120-160 | 4-8 | >90 |

| p-Toluenesulfonic Acid | 3:1 | 140-180 | 3-6 | >95 |

| Tin(II) Chloride | 3:1 | 160-200 | 2-5 | >95 |

Note: This table presents typical conditions for the esterification of glycerol with long-chain fatty acids and serves as a general guideline. Specific conditions for 2-hexyldecanoic acid may vary.

Transesterification Processes

Transesterification, or alcoholysis, is an alternative pathway for the synthesis of 1,2,3-Propanetriyl tris(2-hexyldecanoate). This process involves the reaction of a starting ester, such as a methyl or ethyl ester of 2-hexyldecanoic acid, with glycerol. The reaction results in the exchange of the alcohol group of the ester, producing the desired triglyceride and a more volatile alcohol (e.g., methanol (B129727) or ethanol) as a byproduct.

The transesterification reaction is also an equilibrium process. The removal of the volatile alcohol byproduct is crucial to drive the reaction to completion. This method can be advantageous as it may proceed under milder conditions compared to direct esterification and can sometimes offer higher selectivity. The reaction can be catalyzed by acids, bases, or enzymes.

The mechanism for acid-catalyzed transesterification is similar to that of direct esterification, involving protonation of the carbonyl oxygen of the starting ester. In base-catalyzed transesterification, a strong base deprotonates the glycerol to form a glyceroxide ion, which is a potent nucleophile that attacks the carbonyl carbon of the starting ester.

Catalysis in the Synthesis of 1,2,3-Propanetriyl tris(2-hexyldecanoate)

Homogeneous Catalysis Systems

Homogeneous catalysts are soluble in the reaction medium, leading to excellent contact with the reactants and generally high reaction rates. Common homogeneous catalysts for esterification include strong mineral acids and organic acids.

Sulfuric Acid (H₂SO₄): A widely used and cost-effective catalyst, sulfuric acid is very effective in promoting esterification. However, it is highly corrosive, can cause side reactions such as dehydration and charring at high temperatures, and its removal from the final product can be challenging, often requiring neutralization and washing steps that generate wastewater.

p-Toluenesulfonic Acid (p-TSA): An organic sulfonic acid that is also a strong acid catalyst. It is often considered less corrosive than sulfuric acid and can be more selective. However, it shares the same separation and purification challenges as other homogeneous catalysts.

Methanesulfonic Acid (MSA): Another organic sulfonic acid that has shown high activity in esterification reactions. It is considered to be more environmentally benign than some other mineral acids.

Heterogeneous Catalysis Systems

Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid in a liquid reaction mixture. This characteristic offers significant advantages in terms of catalyst separation, recovery, and reusability, leading to more environmentally friendly and cost-effective processes.

Ion-Exchange Resins: These are polymeric materials with acidic functional groups (e.g., sulfonic acid groups) that can effectively catalyze esterification reactions. They are generally less corrosive than mineral acids and can be easily removed by filtration. However, their thermal stability can be a limiting factor, restricting the maximum reaction temperature.

Zeolites and Acidic Clays: These are solid acid catalysts with well-defined pore structures. Their acidity can be tailored to improve selectivity. They are thermally stable and can be regenerated.

Supported Metal Oxides: Metal oxides such as zirconia and titania, often supported on silica (B1680970) or alumina, can exhibit strong acidic properties and are effective catalysts for esterification at high temperatures.

Table 2: Comparison of Catalytic Systems for Triglyceride Synthesis

| Catalyst Type | Examples | Advantages | Disadvantages |

| Homogeneous | Sulfuric Acid, p-TSA | High activity, low cost | Corrosive, difficult to separate, waste generation |

| Heterogeneous | Ion-Exchange Resins, Zeolites | Easy separation, reusable, less corrosive | Lower activity than homogeneous, potential for pore blockage, lower thermal stability (resins) |

| Enzymatic | Lipases | High selectivity, mild reaction conditions, environmentally friendly | Higher cost, potential for deactivation, slower reaction rates |

Enzymatic Biocatalysis for Ester Synthesis

Enzymatic catalysis, utilizing lipases, has emerged as a green and highly selective alternative for the synthesis of triglycerides. Lipases are enzymes that catalyze the hydrolysis of fats in aqueous environments, but in non-aqueous or low-water media, they can effectively catalyze esterification and transesterification reactions.

The key advantages of enzymatic biocatalysis include:

High Selectivity: Lipases can exhibit high regioselectivity, meaning they can selectively catalyze reactions at specific positions on the glycerol backbone. They are also highly specific for the fatty acid substrate.

Mild Reaction Conditions: Enzymatic reactions are typically carried out at lower temperatures (30-70°C) compared to chemical catalysis, which minimizes energy consumption and reduces the risk of side reactions.

Environmental Benefits: The use of enzymes avoids the need for harsh acidic or basic catalysts, reducing corrosion and waste generation.

Immobilized lipases, where the enzyme is attached to a solid support, are often used to facilitate catalyst recovery and reuse. Lipases from various microbial sources, such as Candida antarctica (often Novozym® 435) and Rhizomucor miehei, have been successfully employed for the synthesis of structured triglycerides. The choice of solvent, water activity, temperature, and substrate molar ratio are critical parameters for optimizing lipase-catalyzed reactions.

While the initial cost of enzymes can be higher than that of chemical catalysts, their reusability and the simplified downstream processing can make them economically viable in the long run, especially for the production of high-value specialty chemicals like 1,2,3-Propanetriyl tris(2-hexyldecanoate).

Lipase-Mediated Esterification

Enzymatic synthesis using lipases represents a highly selective and efficient method for producing structured lipids like 1,2,3-Propanetriyl tris(2-hexyldecanoate). Lipases (triacylglycerol hydrolases) are enzymes that catalyze the hydrolysis of triglycerides in aqueous environments. However, in non-aqueous or micro-aqueous conditions, their activity can be reversed to catalyze esterification and transesterification reactions. nih.govresearchgate.net

The synthesis reaction involves the direct esterification of one glycerol molecule with three molecules of 2-hexyldecanoic acid. Lipases, particularly those with 1,3-regioselectivity, can specifically target the outer positions of the glycerol backbone, although process optimization can drive the reaction to full conversion to the triester. nih.gov This biocatalytic approach is favored for its mild reaction conditions, which preserves the integrity of the reactants and products, and its high chemo- and regioselectivity, which minimizes the formation of unwanted side products. mdpi.com

Immobilized Enzyme Technologies

Immobilized enzymes often exhibit greater stability against changes in temperature and pH compared to their free counterparts. opensciencepublications.comnih.gov Common immobilization techniques include:

Adsorption: Binding the enzyme to the surface of a carrier like a macroporous resin or porous glass through physical interactions. opensciencepublications.comresearchgate.net

Covalent Binding: Forming strong, stable chemical bonds between the enzyme and the support material. nih.gov

Entrapment: Physically confining the enzyme within the porous matrix of a gel or polymer. nih.gov

Cross-Linking: Creating enzyme aggregates (CLEAs) by linking enzyme molecules to each other, forming a solid, carrier-free catalyst. researchgate.net

These technologies not only improve enzyme stability and reusability but also allow for the development of continuous production processes using packed-bed reactors. researchgate.net

Reaction Condition Optimization for Enhanced Conversion and Selectivity

Optimizing reaction parameters is critical to maximize the yield, purity, and reaction rate in the synthesis of 1,2,3-Propanetriyl tris(2-hexyldecanoate). The kinetics of lipase-catalyzed reactions are influenced by a variety of factors that must be carefully controlled. nih.gov

Influence of Temperature and Pressure on Reaction Kinetics

Temperature is a crucial parameter in enzymatic reactions. Lipase activity generally increases with temperature up to an optimal point, beyond which the enzyme begins to denature, leading to a rapid loss of activity. researchgate.net For many commercially available lipases, this optimal temperature range is between 30°C and 70°C. ulpgc.es Operating at the optimal temperature maximizes the reaction rate without compromising the enzyme's structural integrity. Continuous operation at high temperatures (e.g., >70-80°C) can lead to progressive enzyme deactivation. ulpgc.es

Pressure is typically less influential in these liquid-phase reactions. However, conducting the synthesis under reduced pressure (vacuum) is a common strategy to remove water, a byproduct of the esterification reaction. researchgate.net The continuous removal of water shifts the reaction equilibrium towards the formation of the triester, thereby increasing the final conversion and yield. researchgate.net

Table 1: Representative Effect of Temperature on Conversion Rate This table illustrates the typical relationship between reaction temperature and product conversion in the lipase-catalyzed synthesis of a triacylglycerol from glycerol and a fatty acid.

| Temperature (°C) | Relative Conversion (%) | Notes |

| 30 | 65 | Reaction is stable but slow. |

| 40 | 82 | Increased reaction rate with good enzyme stability. |

| 50 | 95 | Often near optimal for maximizing conversion and rate. |

| 60 | 93 | High initial rate, but slight enzyme deactivation may begin. |

| 70 | 85 | Significant enzyme deactivation can occur over time. |

Effect of Molar Ratios and Reactant Concentrations

Using a higher molar ratio of fatty acid can increase the concentration of the acyl donor at the enzyme's active site, favoring the complete esterification of glycerol. However, an excessively high concentration of the fatty acid can sometimes lead to enzyme inhibition. researchgate.net Therefore, an optimal molar ratio must be determined experimentally to maximize triester yield without negatively impacting enzyme activity. In some solvent-free systems, an excess of one reactant (e.g., an alcohol) can also create a more favorable, less polar environment for the enzyme. researchgate.net

Table 2: Impact of Molar Ratio on Product Yield This table shows an illustrative example of how the molar ratio of fatty acid to glycerol can influence the final conversion to the target triester.

| Molar Ratio (Fatty Acid:Glycerol) | Triester Yield (%) | Notes |

| 3:1 (Stoichiometric) | 75 | Incomplete conversion is common at the stoichiometric ratio. |

| 4:1 | 88 | An excess of fatty acid shifts equilibrium, increasing yield. |

| 5:1 | 94 | Further increases in yield may be seen. |

| 6:1 | 92 | Potential for substrate inhibition or diminishing returns. |

Solvent Effects and Solvent-Free Synthesis

The choice of reaction medium is critical. Traditionally, lipase-catalyzed esterifications are performed in non-polar organic solvents like hexane (B92381) or iso-octane. researchgate.net These solvents help to solubilize the hydrophobic fatty acid substrate and shift the thermodynamic equilibrium towards synthesis by minimizing water activity. researchgate.net

More recently, there has been a significant trend towards solvent-free synthesis. ulpgc.esnih.gov Performing the reaction with only the substrates (glycerol and 2-hexyldecanoic acid) offers several advantages:

Higher Volumetric Productivity: The concentration of reactants is maximized, leading to more product per unit volume of the reactor. ulpgc.es

Simplified Downstream Processing: Eliminates the need for solvent recovery, reducing costs and environmental impact.

Greener Process: Avoids the use of potentially hazardous organic solvents.

In solvent-free systems, the molar ratio of the reactants is of utmost importance, as it defines the polarity and physical properties of the reaction medium in which the enzyme must function. researchgate.net

Residence Time and Stirring Rate Impact on Reaction Efficiency

Mass transfer limitations can significantly hinder the reaction rate, as the reactants (hydrophilic glycerol and hydrophobic 2-hexyldecanoic acid) are often immiscible. Adequate mixing is essential to ensure that the substrates have access to the active sites of the enzyme. The stirring rate must be optimized to create a sufficient interfacial area between the phases without causing excessive shear stress that could damage the immobilized enzyme particles. mdpi.com

Table 3: Influence of Residence Time in a Continuous Reactor on Conversion This table provides representative data on how conversion to the final product is affected by residence time in a packed-bed reactor.

| Residence Time (minutes) | Conversion to Triester (%) | Notes |

| 5 | 60 | High throughput but incomplete reaction. |

| 10 | 85 | A good balance of throughput and conversion. |

| 15 | 96 | Near-complete conversion is achieved. |

| 20 | 97 | Diminishing returns with longer residence times. |

Purification and Separation Techniques in Ester Synthesis

The synthesis of 1,2,3-Propanetriyl tris(2-hexyldecanoate) results in a crude reaction mixture that contains the desired ester, unreacted starting materials, catalyst, and potential by-products. Achieving a high degree of purity is essential for its final application, necessitating effective purification and separation techniques.

Advanced Distillation Strategies

Distillation is a fundamental separation technique based on differences in the boiling points of the components in a liquid mixture. solubilityofthings.com For high-boiling esters like 1,2,3-Propanetriyl tris(2-hexyldecanoate), which has an estimated boiling point well above typical atmospheric distillation temperatures, vacuum distillation is the preferred method. solubilityofthings.com By reducing the pressure inside the distillation apparatus, the boiling points of the components are lowered, which prevents thermal degradation of the heat-sensitive ester. solubilityofthings.com

However, simple vacuum distillation may not be sufficient to separate components with close boiling points. In such cases, more advanced distillation techniques are employed:

Fractional Distillation under Vacuum: This technique uses a fractionating column placed between the boiling flask and the condenser. The column is packed with materials that provide a large surface area for repeated vaporization and condensation cycles, effectively separating components with small differences in boiling points.

Azeotropic and Extractive Distillation: While less common for triglyceride-type esters, these techniques are valuable for separating close-boiling mixtures. fiveable.memdpi.com Azeotropic distillation involves adding an entrainer that forms a low-boiling azeotrope with one of the components, facilitating its removal. fiveable.memdpi.com Extractive distillation utilizes a high-boiling solvent to alter the relative volatilities of the components, enabling their separation. fiveable.memdpi.com

Short Path Distillation: For very high-boiling and thermally sensitive compounds, short path distillation is ideal. This technique involves a very short distance between the evaporator and the condenser, minimizing the time the substance is exposed to high temperatures and reducing pressure drop.

Chromatographic Purification Methods

Chromatography is a powerful technique for the separation and purification of complex mixtures. For triglycerides and related esters, several chromatographic methods are applicable:

Column Chromatography: This is a widely used method where the crude mixture is passed through a column packed with a stationary phase, such as silica gel or alumina. researchgate.net The components of the mixture travel through the column at different rates depending on their affinity for the stationary phase and the solvent (mobile phase), leading to their separation. Different solvent systems can be used to elute the desired ester from the column.

Gas Chromatography (GC): While often used for analysis, preparative GC can be used for the purification of smaller quantities of volatile compounds. For high-boiling esters, high-temperature gas chromatography (HT-GC) is necessary. aocs.org The separation is based on the partitioning of the components between a gaseous mobile phase and a liquid or solid stationary phase within a long, coiled column. nih.gov

Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase. chromatographytoday.com It offers advantages over liquid chromatography and GC, including faster separations and the use of environmentally benign solvents. chromatographytoday.com SFC is particularly well-suited for the purification of triglycerides. chromatographytoday.com

Table 2: Comparison of Chromatographic Methods for Ester Purification

| Technique | Stationary Phase | Mobile Phase | Principle of Separation | Best Suited For |

|---|---|---|---|---|

| Column Chromatography | Silica gel, Alumina | Organic Solvents | Adsorption/Partition | Lab-scale to large-scale purification |

| High-Temperature Gas Chromatography (HT-GC) | High-temperature stable polymer coating | Inert Gas (e.g., He, N₂) | Partitioning based on volatility and polarity | Analytical to small-scale preparative purification of volatile compounds |

Membrane Separation Technologies

Membrane separation is an emerging and promising technology for the purification of esters. frontiersin.org These processes utilize semi-permeable membranes that allow certain molecules to pass through while retaining others, based on size, shape, or chemical affinity.

Pervaporation: This technique is particularly effective for removing water from esterification reaction mixtures, which can drive the reaction equilibrium towards the product side. researchgate.netusn.no In pervaporation, the liquid feed is in contact with one side of a dense membrane, and a vacuum or sweep gas is applied to the other side. The component to be removed preferentially permeates through the membrane and is then vaporized.

Nanofiltration: Nanofiltration membranes have pore sizes in the nanometer range and can be used to separate the desired ester from smaller molecules like unreacted fatty acids or alcohols. This process is driven by pressure and can be a more energy-efficient alternative to distillation.

Membrane Reactors: An integrated approach involves using a membrane reactor where the synthesis and separation steps occur simultaneously. researchgate.net For instance, an enzymatic membrane reactor can be used for the lipase-catalyzed synthesis of the ester, with a pervaporation membrane integrated to continuously remove the water by-product, thereby increasing the conversion and yield. researchgate.net

The choice of the most suitable purification technique depends on several factors, including the scale of the synthesis, the required purity of the final product, the physical and chemical properties of the ester and impurities, and economic considerations. Often, a combination of these techniques is employed to achieve the desired level of purity for 1,2,3-Propanetriyl tris(2-hexyldecanoate).

Advanced Analytical and Spectroscopic Characterization of 1,2,3 Propanetriyl Tris 2 Hexyldecanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy serves as a powerful method for the atomic-level structural elucidation of 1,2,3-Propanetriyl tris(2-hexyldecanoate). Through the analysis of ¹H and ¹³C nuclei, along with their interactions, a complete structural map of the molecule can be assembled.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum of 1,2,3-Propanetriyl tris(2-hexyldecanoate) provides information on the chemical environment and neighboring protons for each type of proton in the molecule. The glycerol (B35011) backbone protons are expected to appear as a complex multiplet due to their diastereotopic nature and coupling with each other. The protons of the three 2-hexyldecanoate chains will exhibit distinct signals corresponding to the methine proton at the branch point, the methylene (B1212753) groups of the alkyl chains, and the terminal methyl groups.

Hypothetical ¹H NMR Data for 1,2,3-Propanetriyl tris(2-hexyldecanoate)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 5.20-5.30 | m | 1H | Glycerol CH |

| 4.10-4.35 | m | 4H | Glycerol CH₂ |

| 2.30-2.45 | m | 3H | α-CH of hexyldecanoate |

| 1.55-1.70 | m | 12H | β-CH₂ of hexyldecanoate chains |

| 1.20-1.40 | m | 72H | Chain CH₂ |

| 0.85-0.95 | t | 18H | Terminal CH₃ |

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. This allows for the confirmation of the total number of carbon atoms and provides information about their chemical environment (e.g., carbonyl, methine, methylene, methyl). The carbonyl carbons of the ester groups are expected to resonate at the downfield end of the spectrum.

Hypothetical ¹³C NMR Data for 1,2,3-Propanetriyl tris(2-hexyldecanoate)

| Chemical Shift (δ) ppm | Assignment |

| 173.5 | C=O (Ester) |

| 69.0 | Glycerol CH |

| 62.5 | Glycerol CH₂ |

| 41.5 | α-CH of hexyldecanoate |

| 34.0 | β-CH₂ of hexyldecanoate chains |

| 31.9 | Chain CH₂ |

| 29.7 | Chain CH₂ |

| 29.3 | Chain CH₂ |

| 24.9 | Chain CH₂ |

| 22.7 | Chain CH₂ |

| 14.1 | Terminal CH₃ |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity within the 1,2,3-Propanetriyl tris(2-hexyldecanoate) molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For 1,2,3-Propanetriyl tris(2-hexyldecanoate), COSY would show correlations between the glycerol backbone protons. It would also map the connectivity within the 2-hexyldecanoate chains, for instance, showing a cross-peak between the α-CH proton and the adjacent β-CH₂ protons. github.iosdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduprinceton.edu This is instrumental in assigning the carbon signals based on their attached, and often more easily assigned, protons. For example, the signal for the glycerol CH proton in the ¹H spectrum would correlate with the corresponding glycerol CH carbon signal in the ¹³C spectrum. github.io

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two to three bonds. sdsu.eduprinceton.edu This is particularly useful for connecting different spin systems. In this molecule, a key HMBC correlation would be observed between the glycerol CH₂ protons and the carbonyl carbon of the ester group, confirming the ester linkage. science.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight of 1,2,3-Propanetriyl tris(2-hexyldecanoate) and to deduce its structure through the analysis of its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is ideal for determining the molecular weight of large, non-volatile molecules like triglycerides. In positive ion mode, 1,2,3-Propanetriyl tris(2-hexyldecanoate) is expected to be detected as adducts with ions such as sodium ([M+Na]⁺) or potassium ([M+K]⁺). The high mass accuracy of modern mass spectrometers allows for the confirmation of the elemental composition.

Expected ESI-MS Data

| m/z (amu) | Ion Species |

| 827.7 | [M+Na]⁺ |

| 843.7 | [M+K]⁺ |

Gas Chromatography-Mass Spectrometry (GC-MS)

While the intact triglyceride is too large and non-volatile for standard GC-MS, analysis of its transesterified products (fatty acid methyl esters) is a common approach. However, with specialized techniques, some fragmentation information can be obtained. For the purpose of this analysis, we will consider the hypothetical fragmentation of the parent molecule. The fragmentation pattern in MS provides a fingerprint of the molecule. A characteristic fragmentation pathway for triglycerides is the loss of an acyloxy group from the glycerol backbone, resulting in a diglyceride-like fragment ion. Further fragmentation can lead to the loss of additional fatty acid chains.

Hypothetical Key Fragmentation Ions in MS

| m/z (amu) | Fragment Identity |

| 577.5 | [M - C₁₆H₃₁O₂]⁺ (Loss of one hexyldecanoate chain) |

| 283.2 | [C₁₆H₃₁O₂]⁺ (Hexyldecanoate acylium ion) |

Vibrational Spectroscopy for Functional Group and Conformation Analysis

Vibrational spectroscopy is a non-destructive analytical technique that measures the interaction of electromagnetic radiation with the molecular vibrations of a sample. It provides a molecular fingerprint, allowing for the identification of functional groups and the study of molecular conformation.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for the characterization of 1,2,3-Propanetriyl tris(2-hexyldecanoate), primarily through the identification of its key functional groups. The analysis relies on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes. For a synthetic ester like this, the IR spectrum is dominated by features characteristic of the ester group and the long hydrocarbon chains.

The most prominent absorption band in the spectrum is the carbonyl (C=O) stretching vibration of the ester functional group, which typically appears as a strong, sharp peak in the region of 1750-1735 cm⁻¹. nih.govnih.gov The exact position of this band can be influenced by the molecular environment. Another key indicator of the ester linkage is the C-O-C stretching vibrations, which produce strong bands in the fingerprint region, typically around 1250-1150 cm⁻¹. nih.gov

The long aliphatic chains (from the 2-hexyldecanoate moieties) are evidenced by multiple bands corresponding to C-H stretching and bending vibrations. Asymmetric and symmetric stretching vibrations of methylene (CH₂) and methyl (CH₃) groups are observed in the 2960-2850 cm⁻¹ region. Bending vibrations for these groups appear around 1465 cm⁻¹ (scissoring) and 1375 cm⁻¹ (bending).

Crucially, for purity assessment after synthesis, the absence of a broad absorption band in the 3600-3200 cm⁻¹ region confirms the complete consumption of the starting glycerol, as this region corresponds to O-H stretching vibrations. nih.govnih.gov Similarly, the disappearance of the broad carboxylic acid O-H stretch (3300-2500 cm⁻¹) and the carbonyl C=O stretch of a free carboxylic acid (around 1710 cm⁻¹) indicates the full conversion of the 2-hexyldecanoic acid. nih.gov

Table 1: Characteristic Infrared Absorption Bands for 1,2,3-Propanetriyl tris(2-hexyldecanoate)

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Intensity |

|---|---|---|---|

| 2955-2920 | Asymmetric C-H Stretch | CH₂ | Strong |

| 2870-2850 | Symmetric C-H Stretch | CH₂, CH₃ | Strong |

| 1750-1735 | C=O Stretch | Ester | Very Strong |

| 1470-1450 | C-H Bend (Scissoring) | CH₂ | Medium |

| 1380-1370 | C-H Bend (Bending) | CH₃ | Medium |

Raman Spectroscopy

Raman spectroscopy serves as a complementary technique to IR spectroscopy for analyzing 1,2,3-Propanetriyl tris(2-hexyldecanoate). While IR spectroscopy is based on absorption, Raman is a scattering technique that is particularly sensitive to non-polar bonds and symmetric vibrations, making it highly effective for studying the hydrocarbon backbone of the molecule. azolifesciences.com

The Raman spectrum provides detailed information on both functional groups and the conformation of the aliphatic chains. Key functional group vibrations include the ester carbonyl (C=O) stretch, which appears around 1742 cm⁻¹. nih.gov The C-C single bonds within the acyl chains produce strong signals in the 1000-1150 cm⁻¹ region. Specifically, skeletal C-C stretching vibrations around 1130 cm⁻¹ and 1063 cm⁻¹ are indicative of an all-trans chain conformation, which is the ordered, extended state of the hydrocarbon chains. researchgate.net The presence and intensity of bands related to gauche conformations can provide insight into the molecule's packing and phase.

The numerous CH₂ groups in the 2-hexyldecanoate chains give rise to distinct Raman bands, including the CH₂ scissoring mode around 1444 cm⁻¹ and the CH₂ twisting mode near 1302 cm⁻¹. nih.gov These bands are sensitive to the intermolecular environment and conformational order. The analysis of these specific spectral regions allows for a detailed characterization of the molecule's structure and degree of crystallinity or conformational disorder. naro.go.jp

Table 2: Key Raman Peaks for the Analysis of 1,2,3-Propanetriyl tris(2-hexyldecanoate)

| Raman Shift (cm⁻¹) | Vibration Mode | Functional Group / Conformation |

|---|---|---|

| ~2880 | C-H Symmetric Stretch | CH₂ |

| ~2845 | C-H Symmetric Stretch | CH₂ |

| ~1742 | C=O Stretch | Ester |

| ~1444 | C-H Bend (Scissoring) | CH₂ |

| ~1302 | C-H Bend (Twisting) | CH₂ |

| ~1130 | Skeletal C-C Stretch | All-trans Conformation |

| ~1063 | Skeletal C-C Stretch | All-trans Conformation |

Chromatographic Methods for Purity Assessment and Component Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For a high-molecular-weight compound like 1,2,3-Propanetriyl tris(2-hexyldecanoate), various chromatographic methods are employed to assess purity, identify impurities, and characterize any oligomeric species.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis and purity assessment of triglycerides. Given the non-volatile and thermally labile nature of 1,2,3-Propanetriyl tris(2-hexyldecanoate), HPLC is particularly suitable. Reversed-phase HPLC (RP-HPLC) is the most common mode used for triacylglycerol analysis. wur.nl

In RP-HPLC, separation is based on the hydrophobic interactions between the analyte and a non-polar stationary phase. For this compound, a C18 (ODS, octadecylsilyl) column is typically employed. acs.org The mobile phase is generally a mixture of organic solvents, such as acetonitrile, acetone, or isopropanol. acs.orgmdpi.com Gradient elution, where the solvent composition is changed over the course of the analysis, is often necessary to achieve adequate separation of the main compound from potential impurities like di- and monoglycerides, or free fatty acids.

Detection can be achieved using an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), as triglycerides lack a strong UV chromophore. acs.org Mass Spectrometry (MS) can also be coupled with HPLC (LC-MS) for definitive identification of the main peak and any impurities.

Table 3: Typical RP-HPLC Conditions for Triglyceride Analysis

| Parameter | Description |

|---|---|

| Stationary Phase | C18 (ODS) bonded silica (B1680970), e.g., Spherisorb ODS2 |

| Mobile Phase | Gradient of Acetonitrile and a less polar solvent like Isopropanol or Acetone acs.orgmdpi.com |

| Detector | Evaporative Light Scattering Detector (ELSD), Mass Spectrometer (MS) |

| Temperature | Controlled, often slightly elevated to improve resolution |

Gas Chromatography (GC)

Direct analysis of intact 1,2,3-Propanetriyl tris(2-hexyldecanoate) by Gas Chromatography (GC) is challenging due to its very high molecular weight and low volatility, which would require prohibitively high temperatures leading to thermal degradation. Therefore, GC analysis is typically performed indirectly by analyzing the constituent fatty acids after transesterification.

The triglyceride is converted into its corresponding fatty acid methyl esters (FAMEs) through a chemical reaction with a reagent like methanolic HCl, methanolic H₂SO₄, or sodium methoxide. nih.gov In this case, the reaction would yield methyl 2-hexyldecanoate. These FAMEs are much more volatile and thermally stable, making them ideal for GC analysis.

The resulting FAMEs are then separated on a capillary GC column, typically with a polar stationary phase (e.g., a wax or cyanopropyl polysiloxane column), and detected by a Flame Ionization Detector (FID). This analysis confirms the fatty acid profile of the original triglyceride, serving as a crucial quality control check to verify that the correct acyl groups are present and to identify any fatty acid impurities.

Table 4: Typical GC Conditions for FAME Analysis

| Parameter | Description |

|---|---|

| Sample Preparation | Transesterification to Fatty Acid Methyl Esters (FAMEs) |

| Stationary Phase | Polar capillary column (e.g., Wax, Cyanopropyl polysiloxane) |

| Carrier Gas | Helium or Hydrogen |

| Injection | Split/Splitless Inlet |

| Oven Program | Temperature programmed ramp to resolve different FAMEs |

| Detector | Flame Ionization Detector (FID) |

Size Exclusion Chromatography (SEC) for Oligomeric Characterization

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), separates molecules based on their hydrodynamic volume or size in solution. This technique is particularly valuable for identifying and quantifying any higher molecular weight species, such as dimers or other oligomers, that may have formed during the synthesis or storage of 1,2,3-Propanetriyl tris(2-hexyldecanoate).

In SEC, the sample is passed through a column packed with porous particles. Larger molecules, which are excluded from the pores, travel a shorter path and elute first. Smaller molecules can enter the pores, increasing their path length and causing them to elute later. This method is highly effective for separating triacylglycerol monomers from any polymerized triacylglycerols (TGP). azolifesciences.com

For the analysis of this non-polar triglyceride, a non-aqueous mobile phase such as tetrahydrofuran (B95107) (THF) or toluene (B28343) is used with a stationary phase consisting of porous polystyrene-divinylbenzene beads. Detection is commonly performed using a refractive index (RI) detector or an ELSD. SEC provides a clear profile of the molecular weight distribution, which is a critical aspect of purity assessment for synthetic esters used in high-performance applications.

Computational and Theoretical Investigations of 1,2,3 Propanetriyl Tris 2 Hexyldecanoate

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are powerful tools for understanding the structure-property relationships of complex molecules like 1,2,3-Propanetriyl tris(2-hexyldecanoate). These computational methods provide insights into the molecule's three-dimensional structure, flexibility, and interactions with its environment.

Conformational Analysis and Energy Landscapes

The conformational flexibility of 1,2,3-Propanetriyl tris(2-hexyldecanoate) is a key determinant of its physical properties. The molecule's structure is characterized by a glycerol (B35011) backbone to which three branched 2-hexyldecanoate chains are attached. The rotation around the numerous single bonds in the glycerol backbone and the ester side chains gives rise to a vast number of possible conformations.

Conformational analysis of similar triglycerides has shown that the most stable conformations are those that minimize steric hindrance between the bulky fatty acid chains. organicchemistrytutor.comlumenlearning.com For 1,2,3-Propanetriyl tris(2-hexyldecanoate), the branching at the second carbon of the decanoate (B1226879) chain introduces additional steric constraints, influencing the preferred spatial arrangement of the acyl chains.

Energy landscapes for triglycerides are complex, with multiple local energy minima corresponding to different stable conformations. acs.orgwhiterose.ac.uk Common conformations for triglycerides include the "tuning fork" and "chair-like" structures. In the presence of solvents, triolein, a common triglyceride, has been observed to prefer a "propeller" conformation but can adopt a "trident" conformation in less soluble environments. acs.orgwhiterose.ac.uk Given the branched nature of its acyl chains, 1,2,3-Propanetriyl tris(2-hexyldecanoate) is likely to adopt conformations that maximize the distance between these bulky groups.

Table 1: Representative Torsional Barriers for Triglyceride Models

| Dihedral Angle | Molecule Type | Rotational Barrier (kcal/mol) |

|---|---|---|

| C-O-C-C (Ester Linkage) | Generic Ester | ~1-3 |

| C-C-C-C (Acyl Chain) | Alkane | ~3-5 |

Note: This data is representative and derived from general force fields used in molecular modeling. Specific values for 1,2,3-Propanetriyl tris(2-hexyldecanoate) would require dedicated computational studies.

Intermolecular Interaction Profiling

The interaction profile can be summarized as:

Van der Waals Forces: The dominant intermolecular force, arising from temporary fluctuations in electron density along the long hydrocarbon chains. ausetute.com.au

Dipole-Dipole Interactions: Weaker interactions originating from the polar ester functional groups.

Steric Repulsion: Significant repulsive forces due to the branched nature of the acyl chains, which influences molecular packing.

In aqueous environments, triglycerides exhibit hydrophobic interactions, where the nonpolar chains aggregate to minimize contact with water molecules. quora.com The glycerol backbone and ester groups of triglycerides orient towards the water phase. rsc.orgnih.gov

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of 1,2,3-Propanetriyl tris(2-hexyldecanoate) over time. biophysics.org By solving Newton's equations of motion for a system of atoms, MD simulations can reveal information about molecular motion, conformational changes, and interactions with other molecules. biophysics.org

For triglycerides, MD simulations have been used to investigate their behavior in bulk liquids, at interfaces, and in biological systems like lipid droplets. rsc.orgbiophysics.orgnih.gov These simulations have shown that triglyceride molecules in the liquid phase can form a percolating network through their glycerol groups. rsc.orgnih.gov At an air-water interface, the hydrophobic tails orient towards the air while the glycerol moieties face the water. rsc.orgnih.gov

MD simulations of a system containing 1,2,3-Propanetriyl tris(2-hexyldecanoate) would likely show significant flexibility in the acyl chains, with the branched structure leading to a more disordered and less dense liquid phase compared to triglycerides with linear chains. The simulations could also be used to predict physical properties such as density, viscosity, and diffusion coefficients.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations offer a more detailed understanding of the electronic structure and reactivity of molecules by solving the Schrödinger equation. These methods can provide insights into bond energies, charge distributions, and reaction mechanisms at the atomic level.

Ab Initio Methods

Ab initio methods are a class of quantum chemical calculations that are derived directly from theoretical principles, without the inclusion of experimental data. While computationally expensive, they can provide highly accurate results. For a molecule the size of 1,2,3-Propanetriyl tris(2-hexyldecanoate), full ab initio calculations are challenging. However, these methods can be applied to smaller fragments of the molecule, such as the ester group or the branched portion of the fatty acid, to understand their electronic properties.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a more computationally tractable quantum mechanical modeling method that has been successfully applied to study triglycerides. nih.govmdpi.comresearchgate.net DFT calculations focus on the electron density rather than the many-electron wavefunction, making it suitable for larger systems.

Studies on triglycerides using DFT have investigated reaction mechanisms, such as the formation of glycidyl (B131873) esters. nih.gov These calculations have shown that the self-condensation of triglycerides to form these by-products has a high activation energy, indicating it is a high-temperature process. nih.gov DFT has also been used to analyze acyl migration in triglycerides, revealing the energy barriers for this side reaction. mdpi.com

For 1,2,3-Propanetriyl tris(2-hexyldecanoate), DFT calculations could be used to:

Determine the partial atomic charges, providing insight into the molecule's polarity and reactive sites.

Calculate the energies of different conformers to identify the most stable structures.

Model the vibrational frequencies, which can be compared with experimental spectroscopic data.

Investigate the mechanism of hydrolysis or other chemical reactions involving the ester linkages.

Table 2: Calculated Properties of a Model Ester Fragment using DFT

| Property | Value |

|---|---|

| HOMO Energy | -7.2 eV |

| LUMO Energy | 1.5 eV |

| HOMO-LUMO Gap | 8.7 eV |

Note: This data is illustrative and based on DFT calculations of a simple methyl ester. The actual values for 1,2,3-Propanetriyl tris(2-hexyldecanoate) would be influenced by the full molecular structure.

Semiempirical Methods

In the computational investigation of large molecules such as 1,2,3-Propanetriyl tris(2-hexyldecanoate), with its high number of atoms and conformational flexibility, semiempirical methods serve as a valuable initial tool. These methods, including Austin Model 1 (AM1), Parametric Method 3 (PM3), and Modified Neglect of Diatomic Overlap (MNDO), are based on quantum mechanics but use parameters derived from experimental data to simplify calculations. This parameterization significantly reduces computational cost compared to more rigorous ab initio or Density Functional Theory (DFT) methods, making them suitable for preliminary analyses.

For a large triglyceride, semiempirical methods are primarily employed for:

Initial Geometry Optimization: Before undertaking more computationally expensive calculations, semiempirical methods can provide a reasonable initial molecular geometry. This pre-optimization step can significantly accelerate the convergence of higher-level calculations.

Conformational Searching: The numerous rotatable bonds in the three 2-hexyldecanoate chains result in a vast conformational landscape. Semiempirical methods can efficiently explore this landscape to identify low-energy conformers, which can then be subjected to more accurate analysis.

Screening and Trend Analysis: When studying a series of related triglycerides, semiempirical methods can be used to rapidly calculate properties like heat of formation or dipole moment to identify trends within the group, even if the absolute values are less accurate than those from higher-level theory.

While these methods are less accurate for electronic properties, their speed makes them an indispensable part of a multi-tiered computational approach for analyzing complex lipid molecules.

Prediction of Spectroscopic Properties through Computational Chemistry

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering a way to validate experimental data and interpret spectra. ox.ac.uk For 1,2,3-Propanetriyl tris(2-hexyldecanoate), these predictions are crucial for structural confirmation and understanding its vibrational characteristics.

Simulated NMR Spectra for Structural Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, particularly DFT, can simulate ¹H and ¹³C NMR spectra by calculating the magnetic shielding tensors of each nucleus. The predicted chemical shifts provide a direct comparison with experimental results. nih.gov

For 1,2,3-Propanetriyl tris(2-hexyldecanoate), key proton and carbon environments can be predicted. The ¹H NMR spectrum is expected to show characteristic signals for the glycerol backbone protons, the α-methylene protons adjacent to the carbonyl group, and the overlapping signals of the long alkyl chains. researchgate.net Similarly, the ¹³C NMR spectrum will feature distinct resonances for the carbonyl carbon, the glycerol carbons, and the various carbons of the 2-hexyldecanoate chains. researchgate.net Discrepancies between simulated and experimental spectra can indicate conformational differences or the presence of impurities.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Nuclei in 1,2,3-Propanetriyl tris(2-hexyldecanoate) This table contains hypothetical data based on typical values for triglycerides for illustrative purposes.

| Group | Atom Type | Predicted Chemical Shift (ppm) |

| Glycerol Backbone | sn-1,3 CH₂ | 4.10 - 4.35 |

| sn-2 CH | 5.25 - 5.30 | |

| Acyl Chain | Carbonyl (C=O) | ~173.0 |

| α-CH₂ (-CH₂-COO) | 2.25 - 2.35 | |

| β-CH₂ (-CH₂-CH₂-COO) | ~1.60 | |

| Bulk Methylene (B1212753) (-CH₂-)n | 1.20 - 1.40 | |

| Terminal Methyl (-CH₃) | 0.85 - 0.95 |

Vibrational Frequency Calculations (IR, Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Computational frequency calculations can predict the wavenumbers and intensities of these vibrations, generating a theoretical spectrum that aids in the assignment of experimental bands. nih.gov These calculations are typically performed at the DFT level of theory.

For an ester like 1,2,3-Propanetriyl tris(2-hexyldecanoate), the most prominent feature in the IR spectrum is the strong carbonyl (C=O) stretching vibration. researchgate.net Calculations can precisely predict the frequency of this band, which is sensitive to the local electronic and steric environment. acs.orgaip.org Other important predicted vibrations include the C-O single bond stretching modes and the various C-H stretching and bending modes of the alkyl chains. youtube.com

Table 2: Predicted Key Vibrational Frequencies for 1,2,3-Propanetriyl tris(2-hexyldecanoate) This table contains hypothetical data based on typical values for large esters for illustrative purposes.

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Expected IR Intensity |

| C-H Asymmetric Stretch | -CH₃ | ~2960 | Medium |

| C-H Asymmetric Stretch | -CH₂- | ~2925 | Strong |

| C-H Symmetric Stretch | -CH₃, -CH₂- | ~2855 | Strong |

| C=O Stretch | Ester | ~1745 | Very Strong |

| C-H Bend | -CH₂-, -CH₃ | 1460 - 1470 | Medium |

| C-O Stretch | O=C-O- | 1160 - 1250 | Strong |

| C-O Stretch | -O-CH₂- | 1050 - 1150 | Strong |

Reaction Pathway Analysis via Theoretical Chemistry

Theoretical chemistry allows for the detailed investigation of chemical reaction mechanisms, providing insights that are often inaccessible through experimentation alone. mit.edu For 1,2,3-Propanetriyl tris(2-hexyldecanoate), a key reaction is hydrolysis—the cleavage of its ester bonds to yield glycerol and three molecules of 2-hexyldecanoic acid. ui.ac.id Computational methods can map the entire energy landscape of this reaction.

Transition State Identification

A chemical reaction proceeds from reactants to products through a high-energy intermediate known as the transition state. ims.ac.jp This structure represents the energy maximum along the minimum energy reaction pathway. Identifying the geometry and energy of the transition state is fundamental to understanding the reaction mechanism and kinetics. acs.org

For the hydrolysis of the ester linkages in 1,2,3-Propanetriyl tris(2-hexyldecanoate), the reaction is theorized to proceed through a tetrahedral intermediate. Computational methods, such as synchronous transit-guided quasi-Newton (STQN) or nudged elastic band (NEB) calculations, can be employed to locate the precise geometry of the transition state. In this state, the bond being formed (e.g., between the water oxygen and the carbonyl carbon) and the bond being broken (the C-O ester bond) are partially formed and broken, respectively. The existence of a single imaginary frequency in the calculated vibrational spectrum confirms that the located structure is a true transition state.

Activation Energy Determination

The activation energy (Ea) is the energy barrier that must be overcome for a reaction to occur. It is defined as the difference in energy between the transition state and the reactants. nih.gov A high activation energy corresponds to a slow reaction rate, while a low activation energy indicates a faster reaction.

Computational chemistry provides a direct method for determining activation energy. By calculating the electronic energies of the reactant molecules (triglyceride and water) and the transition state structure, the activation energy can be calculated with high accuracy using DFT or higher-level ab initio methods. For reactions involving large esters, these barriers can be influenced by solvent effects and the presence of catalysts, which can also be modeled computationally. researchgate.net For instance, the uncatalyzed hydrolysis of an ester bond in a triglyceride is expected to have a significant activation barrier, making it a slow process under neutral conditions. nih.govactachemscand.org

Table 3: Illustrative Energy Profile for a Single Ester Hydrolysis Step This table contains hypothetical energy values to demonstrate the calculation of activation energy.

| Species | Description | Relative Energy (kJ/mol) |

| Reactants | Triglyceride + H₂O | 0.0 |

| Transition State | Tetrahedral Intermediate | +95.0 |

| Products | Diglyceride + Fatty Acid | -15.0 |

| Activation Energy (Ea) | (Energy of Transition State) - (Energy of Reactants) | 95.0 kJ/mol |

Mechanistic Insights into Esterification and Degradation

The synthesis and degradation of 1,2,3-Propanetriyl tris(2-hexyldecanoate), a triester of glycerol and 2-hexyldecanoic acid, are governed by complex reaction mechanisms. Computational and theoretical studies, while not extensively focused on this specific molecule, provide significant insights into the fundamental principles of its formation and breakdown. These investigations primarily draw upon established mechanisms for esterification and the degradation pathways common to triglycerides, with special consideration for the influence of its branched-chain fatty acid structure.

Esterification Mechanism

The formation of 1,2,3-Propanetriyl tris(2-hexyldecanoate) from glycerol and three molecules of 2-hexyldecanoic acid typically proceeds via an acid-catalyzed esterification reaction, commonly known as the Fischer-Speier esterification. mdpi.comorganic-chemistry.org Computational models of this mechanism highlight a multi-step process initiated by the protonation of the carboxylic acid.

The generally accepted mechanism involves the following key steps:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of 2-hexyldecanoic acid by an acid catalyst. This initial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Nucleophilic Attack by Glycerol: An alcohol group of the glycerol molecule acts as a nucleophile, attacking the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the newly added hydroxyl group (from glycerol) to one of the original hydroxyl groups of the carboxylic acid.

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, and the carbonyl group is reformed.

Deprotonation: The final step involves the deprotonation of the carbonyl oxygen to regenerate the acid catalyst and yield the ester.

This process is repeated for all three hydroxyl groups of the glycerol backbone to form the triglyceride.

A significant factor influencing the esterification of 2-hexyldecanoic acid is steric hindrance . The presence of a hexyl group at the alpha-position of the carboxylic acid can impede the approach of the glycerol molecule. masterorganicchemistry.com Theoretical studies suggest that this steric bulk can increase the activation energy of the nucleophilic attack step, potentially slowing down the reaction rate compared to the esterification of straight-chain fatty acids. ucr.ac.cr

Table 1: Theoretical Influence of Fatty Acid Structure on Esterification

| Fatty Acid Structure | Steric Hindrance | Predicted Relative Reaction Rate |

| Straight-Chain | Low | Higher |

| Branched-Chain (α-substituted) | High | Lower |

This table is based on general principles of steric hindrance in chemical reactions and provides a qualitative comparison.

Degradation Mechanisms

The degradation of 1,2,3-Propanetriyl tris(2-hexyldecanoate) can occur through several pathways, primarily hydrolysis, thermal degradation, and oxidation. Computational studies on similar triglycerides help to elucidate the mechanistic details of these processes.

Hydrolysis:

Hydrolysis is the cleavage of the ester bonds by water, which can be catalyzed by either acids or bases.

Acid-Catalyzed Hydrolysis: This process is essentially the reverse of the Fischer-Speier esterification. mdpi.com The mechanism involves the protonation of the ester's carbonyl oxygen, followed by the nucleophilic attack of a water molecule.

Base-Catalyzed Hydrolysis (Saponification): In this mechanism, a hydroxide (B78521) ion directly attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. This is followed by the departure of the alkoxide (glyceroxide) leaving group. The resulting carboxylic acid is then deprotonated by the alkoxide to form a carboxylate salt. This final acid-base step is essentially irreversible, driving the reaction to completion.

Computational fluid dynamics simulations can be employed to model the complex mass transfer and reaction kinetics in the hydrolysis of triglycerides. researchgate.net

Thermal Degradation:

In the absence of oxygen, high temperatures can lead to the thermal decomposition of 1,2,3-Propanetriyl tris(2-hexyldecanoate). Theoretical studies on polyesters suggest that the initial steps of thermal degradation often involve the scission of the ester linkage. researchgate.net For triglycerides, this can lead to the formation of free fatty acids, acrolein, and a variety of other smaller molecules. The branching in the fatty acid chains of 1,2,3-Propanetriyl tris(2-hexyldecanoate) may influence the specific fragmentation patterns due to the different stabilities of the resulting radical intermediates. Quantum chemical studies can be used to calculate the activation energies for different bond cleavage pathways. researchgate.net

Oxidative Degradation:

Oxidative degradation occurs in the presence of oxygen and is a radical chain reaction. Molecular dynamics simulations have been used to study the effects of lipid oxidation. researchgate.netnih.govnih.gov The mechanism is generally understood to proceed through three stages:

Initiation: Formation of a fatty acid radical. This can be initiated by heat, light, or the presence of metal ions.

Propagation: The fatty acid radical reacts with oxygen to form a peroxyl radical. This peroxyl radical can then abstract a hydrogen atom from another fatty acid molecule, creating a hydroperoxide and a new fatty acid radical, thus propagating the chain reaction.

Termination: The reaction is terminated when two radical species combine to form a non-radical product.

The presence of a tertiary hydrogen at the alpha-position of the 2-hexyldecanoate moiety could potentially be more susceptible to hydrogen abstraction, although steric hindrance might play a counteracting role. The hydroperoxides formed during propagation are unstable and can decompose to form a complex mixture of secondary oxidation products, including aldehydes, ketones, and shorter-chain carboxylic acids.

Table 2: Key Intermediates in the Degradation of 1,2,3-Propanetriyl tris(2-hexyldecanoate)

| Degradation Pathway | Key Intermediates |

| Hydrolysis | Tetrahedral Intermediates, Carboxylate Anions |

| Thermal Degradation | Acyl Radicals, Alkoxy Radicals |

| Oxidative Degradation | Fatty Acid Radicals, Peroxyl Radicals, Hydroperoxides |

This table summarizes the primary reactive species involved in the different degradation pathways based on theoretical models of triglyceride degradation.

Chemical Stability and Degradation Pathways of 1,2,3 Propanetriyl Tris 2 Hexyldecanoate

Thermal Stability Mechanisms and Decomposition Kinetics

The thermal stability of an ester is its capacity to resist decomposition when subjected to high temperatures. For triglycerides like 1,2,3-Propanetriyl tris(2-hexyldecanoate), thermal degradation typically involves the cleavage of the ester bonds and the breakdown of the fatty acid chains.

Pyrolysis involves the thermal decomposition of organic materials in the absence of oxygen. researchgate.net For triglycerides, this process generally occurs at temperatures between 350°C and 650°C. researchgate.net The initial step in the pyrolysis of triglycerides is the cleavage of the ester bonds, leading to the formation of free fatty acids and other intermediate products. google.com These intermediates can then undergo further reactions such as decarboxylation, cracking, and cyclization to produce a complex mixture of hydrocarbons, including alkanes, alkenes, and aromatic compounds. researchgate.netnih.gov

The branched nature of the 2-hexyldecanoate chains in 1,2,3-Propanetriyl tris(2-hexyldecanoate) can influence the pyrolysis process. Steric hindrance from the branched chains may affect the rate and mechanism of the initial ester bond cleavage. lubesngreases.com The resulting hydrocarbon products are also likely to be more branched, which can impact the properties of the resulting bio-oil if used as a biofuel feedstock. nih.gov Pyrolysis-gas chromatography-mass spectrometry (Py-GC/MS) is a common analytical technique used to identify the fragments produced during pyrolysis, providing insights into the decomposition pathways. unibo.ityoutube.com

Table 1: General Products of Triglyceride Pyrolysis

| Product Category | Examples |

| Gaseous Products | Carbon dioxide, Carbon monoxide, Methane, Ethane |

| Liquid Products (Bio-oil) | Alkanes, Alkenes, Carboxylic acids, Aldehydes, Ketones |

| Solid Residue (Char) | Carbonaceous material |

This table represents generalized findings for triglycerides and not specific data for 1,2,3-Propanetriyl tris(2-hexyldecanoate).

Thermogravimetric analysis (TGA) is a technique used to measure the change in mass of a sample as a function of temperature in a controlled atmosphere. mt.comazom.com In an inert atmosphere, such as nitrogen, TGA can be used to determine the thermal stability and decomposition profile of a substance. For synthetic esters, TGA typically shows a single-step decomposition process corresponding to the volatilization and breakdown of the ester. mdpi.com

The onset temperature of decomposition in a TGA curve is a key indicator of thermal stability. acs.org For synthetic esters used as lubricants, this temperature is generally above 200°C. machinerylubrication.com The structure of the ester, including the length and branching of the fatty acid and alcohol components, significantly influences its thermal stability. Esters with no beta-hydrogens, known as neopolyol esters, exhibit enhanced thermal stability. machinerylubrication.com While 1,2,3-Propanetriyl tris(2-hexyldecanoate) is not a neopolyol ester, the branching at the alpha-position of the 2-hexyldecanoate chain could influence its decomposition kinetics. machinerylubrication.com

Table 2: Illustrative TGA Data for Synthetic Esters

| Ester Type | Onset Decomposition Temperature (°C) |

| Polyol Esters | 250 - 350 |

| Diesters | 200 - 300 |

| Aromatic Esters | > 300 |

This table provides typical temperature ranges for different classes of synthetic esters and is for illustrative purposes only.

Oxidative Stability Under Non-Biological Conditions

Oxidative stability refers to a substance's resistance to degradation caused by reaction with oxygen. This is a crucial parameter for organic molecules like triglycerides, as oxidation can lead to the formation of undesirable products that can alter the physical and chemical properties of the material.

Auto-oxidation is a spontaneous, free-radical chain reaction that occurs between organic compounds and atmospheric oxygen. wikipedia.org The process is typically initiated by factors such as heat, light, or the presence of metal catalysts. au.dk For triglycerides, the sites most susceptible to oxidation are the double bonds in unsaturated fatty acid chains. However, even saturated triglycerides can undergo oxidation at elevated temperatures. libretexts.org

The auto-oxidation of triglycerides proceeds through three main stages:

Initiation: Formation of free radicals.

Propagation: A chain reaction where free radicals react with oxygen to form peroxy radicals, which then abstract hydrogen from other triglyceride molecules to form hydroperoxides and new free radicals.

Termination: Combination of free radicals to form stable, non-radical products.

The primary products of triglyceride auto-oxidation are hydroperoxides. These are unstable and can decompose to form a variety of secondary oxidation products, including aldehydes, ketones, and carboxylic acids, which can contribute to changes in viscosity and the formation of deposits. researchgate.net The branched structure of 1,2,3-Propanetriyl tris(2-hexyldecanoate) may influence the rate of auto-oxidation due to steric effects around the abstractable hydrogen atoms.

Antioxidants are compounds that can inhibit or delay the oxidation process. They function by interrupting the free-radical chain reaction. pharmaexcipients.com There are two main types of antioxidants:

Primary antioxidants (chain-breaking antioxidants): These donate a hydrogen atom to peroxy radicals, converting them into more stable species and breaking the propagation cycle. Phenolic antioxidants, such as butylated hydroxytoluene (BHT), are common examples.

Secondary antioxidants (preventive antioxidants): These decompose hydroperoxides into non-radical products, preventing them from breaking down into more reactive radicals. Phosphites and sulfur-containing compounds are examples of secondary antioxidants.

The selection of an appropriate antioxidant system is crucial for enhancing the oxidative stability of triglycerides. nih.gov The effectiveness of an antioxidant can depend on the specific triglyceride, the operating conditions, and the presence of other substances. researchgate.net For synthetic esters, a combination of primary and secondary antioxidants is often used to provide comprehensive protection against oxidation. psu.edu

Several environmental factors can accelerate the oxidative degradation of triglycerides:

Temperature: Higher temperatures increase the rate of the oxidation reaction. au.dk

Oxygen Concentration: Increased availability of oxygen promotes oxidation. au.dk

Presence of Metals: Certain metals, such as copper and iron, can act as pro-oxidant catalysts, accelerating the formation of free radicals. au.dk

Light: UV radiation can initiate the oxidation process. au.dk

Water: The presence of water can lead to hydrolysis of the ester linkages, forming carboxylic acids. youtube.com These acids can then promote further degradation, including oxidation. youtube.com The steric hindrance provided by the branched 2-hexyldecanoate chains may offer some protection against hydrolysis. lubesngreases.com

Understanding and controlling these environmental factors is essential for minimizing the oxidative degradation of 1,2,3-Propanetriyl tris(2-hexyldecanoate) and ensuring its long-term performance.

Hydrolytic Stability and Ester Cleavage Mechanisms

The core of 1,2,3-Propanetriyl tris(2-hexyldecanoate)'s structure is the ester linkage, which is inherently susceptible to hydrolysis—a chemical reaction with water that cleaves the ester bond to yield a carboxylic acid and an alcohol. In the case of this specific triester, complete hydrolysis would yield one molecule of glycerol (B35011) and three molecules of 2-hexyldecanoic acid. The rate and extent of this degradation are significantly influenced by the presence of catalysts, such as acids or bases, and by the molecular structure of the ester itself.

The presence of bulky 2-hexyldecanoate groups attached to the glycerol backbone creates significant steric hindrance around the carbonyl carbon of the ester groups. This steric bulk acts as a protective shield, impeding the approach of nucleophiles like water, hydroxide (B78521) ions, or hydronium ions. Consequently, 1,2,3-Propanetriyl tris(2-hexyldecanoate) is expected to exhibit enhanced hydrolytic stability compared to triglycerides with linear fatty acid chains.

Acid-Catalyzed Hydrolysis

In the presence of an acid catalyst, the hydrolysis of 1,2,3-Propanetriyl tris(2-hexyldecanoate) is initiated by the protonation of the carbonyl oxygen of the ester group. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. The subsequent reaction proceeds through a tetrahedral intermediate, which then collapses to release a molecule of 2-hexyldecanoic acid and a protonated diacylglycerol. This process can continue until all three ester linkages are cleaved, ultimately yielding glycerol and three molecules of 2-hexyldecanoic acid.

The rate of acid-catalyzed hydrolysis is dependent on several factors, including temperature, the concentration of the acid catalyst, and the availability of water. Due to the aforementioned steric hindrance, the reaction rate for this branched-chain triester is anticipated to be significantly lower than that for linear-chain triglycerides under similar conditions.

Table 1: Illustrative Data on Acid-Catalyzed Hydrolysis of a Sterically Hindered Triacylglycerol (Analogous Compound)

| Parameter | Value | Conditions |

| Reactant | Tricaprylin (a model triglyceride) | - |

| Catalyst | Solid Acid (Tungstated Zirconia) | - |

| Temperature | 110-150 °C | - |

| Reaction Time | Not specified | - |

| Conversion | High selectivity to caprylic acid | Continuous water addition |

| Apparent Activation Energy | Not specified | - |

Base-Catalyzed Hydrolysis

Base-catalyzed hydrolysis, also known as saponification, is typically a more rapid process than acid-catalyzed hydrolysis for esters. The reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester group. This forms a tetrahedral intermediate, which then collapses to yield a carboxylate salt (the salt of 2-hexyldecanoic acid) and glycerol. This reaction is effectively irreversible because the resulting carboxylate anion is resonance-stabilized and shows little tendency to react with the alcohol.

Similar to acid-catalyzed hydrolysis, the steric hindrance provided by the 2-hexyldecanoate chains plays a crucial role in mitigating the rate of base-catalyzed hydrolysis. The bulky side chains obstruct the approach of the hydroxide ion to the electrophilic carbonyl center, thereby slowing down the reaction. The saponification value, which is a measure of the amount of base required to saponify a given amount of fat, is inversely related to the average molecular weight of the fatty acids. For a high molecular weight compound like 1,2,3-Propanetriyl tris(2-hexyldecanoate), the saponification value would be relatively low compared to triglycerides with shorter fatty acid chains. stackexchange.comwikipedia.orgbyjus.comquora.com

Table 2: Saponification Values of Various Oils (Illustrative)

| Oil/Fat | Saponification Value (mg KOH/g) |

| Coconut Oil | 242–263 |

| Palm Oil | 190-209 |

| Olive Oil | 184-196 |

| Castor Oil | 176–187 |

Note: This table provides a range of saponification values for common oils to illustrate the concept. The specific saponification value for 1,2,3-Propanetriyl tris(2-hexyldecanoate) would need to be experimentally determined but is expected to be on the lower end due to its high molecular weight. wikipedia.orgbyjus.com

Enzymatic Degradation in Industrial Contexts (if non-biological)

In industrial settings, the term "enzymatic degradation" almost exclusively refers to the action of biological enzymes, such as lipases, which are widely used for the hydrolysis of fats and oils. These enzymes are highly specific and can operate under mild conditions. Lipases catalyze the hydrolysis of triglycerides at the oil-water interface, breaking them down into fatty acids and glycerol. The steric hindrance in 1,2,3-Propanetriyl tris(2-hexyldecanoate) would also affect the rate of enzymatic hydrolysis, with some lipases showing lower activity towards sterically hindered esters.

The field of "non-biological" enzymatic degradation involves the use of synthetic catalysts or "enzyme mimics" that are designed to replicate the function of natural enzymes. These can include small molecules, polymers, or nanomaterials that possess catalytic sites capable of promoting ester hydrolysis. While research into such artificial enzymes is ongoing, their large-scale industrial application for the degradation of specific triglycerides like 1,2,3-Propanetriyl tris(2-hexyldecanoate) is not yet a widespread practice.

Photodegradation Studies and Mechanisms

Photodegradation involves the breakdown of a molecule upon the absorption of light energy, typically in the ultraviolet (UV) portion of the electromagnetic spectrum. For esters, this can lead to the cleavage of chemical bonds and the formation of various degradation products. The exposure of lubricants and other industrial fluids to sunlight can initiate photodegradation, leading to changes in their physical and chemical properties. researchgate.netmachinerylubrication.com

The mechanisms of photodegradation for a synthetic triester like 1,2,3-Propanetriyl tris(2-hexyldecanoate) would likely involve the absorption of UV radiation by the carbonyl group of the ester linkage. This can lead to the formation of excited states, which can then undergo various reactions, including bond cleavage. The primary photochemical processes could involve Norrish Type I and Type II reactions, leading to the formation of free radicals. These radicals can then participate in secondary reactions, such as chain scission, cross-linking, and oxidation in the presence of air, leading to the formation of a complex mixture of degradation products including smaller esters, aldehydes, ketones, and carboxylic acids. machinerylubrication.com

Specific photodegradation studies on 1,2,3-Propanetriyl tris(2-hexyldecanoate) are not widely available in the public literature. However, studies on other aliphatic esters and synthetic lubricants indicate that prolonged exposure to UV radiation can lead to an increase in acidity and changes in viscosity. machinerylubrication.com The rate and extent of photodegradation would depend on factors such as the intensity and wavelength of the radiation, the presence of oxygen, and the presence of any photosensitizers or photostabilizers in the formulation.

Table 3: Illustrative Data on Sunlight Degradation of Lubricants (Analogous Systems)

| Lubricant Type | Exposure Duration | Observed Changes |

| Turbine Oil (Group II) | 5 days | Increase in Acid Number, Decrease in Oxidation Stability |

| Hydraulic Oil | 5 days | Increase in Acid Number and Viscosity |

Note: This data is from a study on the effects of sunlight on various types of lubricants and is intended to be illustrative of the potential effects of photodegradation on ester-based compounds. Specific data for 1,2,3-Propanetriyl tris(2-hexyldecanoate) would require dedicated experimental investigation. machinerylubrication.com

Functional Integration in Advanced Non Biological Materials and Systems

Role as a Synthetic Ester in High-Performance Lubricant Formulations

1,2,3-Propanetriyl tris(2-hexyldecanoate), a type of synthetic ester, is utilized in the formulation of high-performance lubricants designed for demanding industrial and mechanical applications. Its branched-chain structure and ester linkages contribute to favorable lubricating properties.

Enhancing Tribological Performance in Mechanical Systems

The primary function of a lubricant is to minimize friction and wear between moving surfaces. 1,2,3-Propanetriyl tris(2-hexyldecanoate) contributes to the formation of a robust lubricating film under various operating conditions. The branched alkyl chains of the 2-hexyldecanoate moieties provide good thermal and oxidative stability, which is crucial for lubricants operating at elevated temperatures. This stability helps to prevent the formation of sludge and deposits, ensuring consistent performance and extending the service life of the mechanical components.

The polarity of the ester groups promotes adhesion to metal surfaces, forming a persistent film that reduces direct metal-to-metal contact, even under high loads and pressures. This boundary lubrication is critical in preventing seizure and reducing wear in gears, bearings, and other heavily loaded components.

Friction and Wear Characteristics of Lubricant Formulations

| Formulation | Coefficient of Friction | Wear Scar Diameter (mm) |

|---|---|---|

| Base Oil | 0.12 | 0.55 |

| Base Oil + 5% 1,2,3-Propanetriyl tris(2-hexyldecanoate) | 0.09 | 0.42 |

| Base Oil + 10% 1,2,3-Propanetriyl tris(2-hexyldecanoate) | 0.08 | 0.38 |

Note: The data presented in this table is illustrative and intended to demonstrate the potential effects of the compound on lubricant performance. Actual values may vary depending on the specific base oil, additive package, and testing conditions.

Compatibility with Additives in Industrial Lubricants